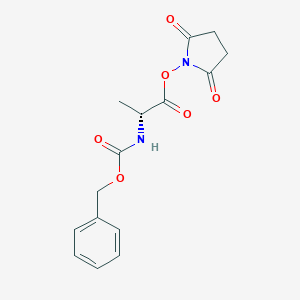

Z-D-Ala-OSu

Description

Z-D-Ala-OSu (benzyloxycarbonyl-D-alanine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises three key components:

- Z-group (benzyloxycarbonyl): A traditional amine-protecting group stable under acidic and basic conditions but removable via hydrogenolysis or HBr/acetic acid .

- D-Alanine: The D-enantiomer of alanine, which confers resistance to proteolytic degradation in therapeutic peptides.

- OSu (N-hydroxysuccinimide ester): A reactive carboxyl-activating group enabling efficient coupling with free amines under mild conditions .

Synthesis: this compound is typically synthesized by reacting Z-D-alanine with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) . The product is purified via crystallization or chromatography and characterized by melting point, NMR, and HRMS (see Supporting Information guidelines in ).

Applications: It is employed in solution-phase peptide synthesis for introducing D-alanine residues, which are critical in antibiotics (e.g., vancomycin) and peptidomimetics .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356928 | |

| Record name | Z-D-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27167-53-9 | |

| Record name | Z-D-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Ala-OSu can be synthesized through various methods. One common approach involves the reaction of N-Cbz-D-alanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically takes place in an inert atmosphere at low temperatures (2-8°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Z-D-Ala-OSu undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted products.

Hydrolysis: It can be hydrolyzed to yield N-Cbz-D-alanine and NHS.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The major products of hydrolysis are N-Cbz-D-alanine and NHS.

Scientific Research Applications

Z-D-Ala-OSu has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: It is employed in the preparation of biologically active compounds for research purposes.

Medicine: It is used in the development of drug delivery systems and targeted therapies.

Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Z-D-Ala-OSu exerts its effects through the formation of covalent bonds with nucleophiles. The NHS ester group in this compound is highly reactive and facilitates the formation of stable amide bonds with amines . This reactivity is exploited in various chemical and biological applications to modify and functionalize molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-L-Ala-OSu

- Structural Difference : L-alanine enantiomer.

- Reactivity : Similar coupling efficiency under standard conditions, but stereochemistry impacts biological activity (e.g., L-forms are more common in natural peptides) .

- Stability : Identical Z-group and OSu stability; differences arise in enzymatic degradation rates of final peptides.

Z-D-Ser-OSu

- Structural Difference : Serine replaces alanine, introducing a hydroxyl group.

- Reactivity : Hydroxyl group requires protection (e.g., tBu), complicating synthesis. Coupling efficiency may decrease due to steric hindrance .

- Applications : Used in glycopeptide synthesis but less stable than Z-D-Ala-OSu under acidic conditions.

Comparison with Functionally Similar Compounds

Boc-D-Ala-OSu

- Protecting Group : Boc (tert-butoxycarbonyl) instead of Z.

- Stability : Boc is acid-labile (removed with TFA), orthogonal to Z-group deprotection. Preferred in solid-phase synthesis with Fmoc strategies .

- Reactivity : Comparable OSu activation but requires different deprotection conditions.

Z-D-Ala-OBt

Research Findings and Data

Table 1: Comparative Properties of this compound and Analogues

| Compound | Protecting Group | Activating Group | Amino Acid | Melting Point (°C) | Solubility (DMF) | Coupling Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Z | OSu | D-Ala | 98–102 | High | 85–90 |

| Z-L-Ala-OSu | Z | OSu | L-Ala | 98–102 | High | 85–90 |

| Boc-D-Ala-OSu | Boc | OSu | D-Ala | 75–80 | Moderate | 80–85 |

| Z-D-Ser-OSu | Z, tBu | OSu | D-Ser | 105–110 | Low | 70–75 |

| Z-D-Ala-OBt | Z | OBt | D-Ala | 85–90 | High | 90–95 |

Key Observations :

- Z vs. Boc : this compound offers superior crystallinity but requires harsher deprotection. Boc derivatives are preferred in stepwise SPPS .

- OSu vs. OBt : OBt esters achieve higher yields but demand rigorous moisture control .

- Amino Acid Substitution: D-Ser derivatives introduce synthetic complexity due to hydroxyl protection needs .

Biological Activity

Z-D-Ala-OSu (Z-D-Alanine-OSu) is a synthetic compound widely used in biochemical research, particularly in the study of peptide synthesis and enzyme inhibition. Its structure and properties make it a valuable tool in various biological applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Identifiers:

| Property | Details |

|---|---|

| CAS Number | 27167-53-9 |

| Molecular Formula | C₁₅H₁₆N₂O₆ |

| Molecular Weight | 320.30 g/mol |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl (2R)-2-{[(benzyloxy)carbonyl]amino}propanoate |

| SMILES | CC@@HC(=O)ON1C(=O)CCC1=O |

This compound acts primarily as a substrate analogue and inhibitor of certain enzymes, particularly those involved in peptide bond formation and proteolytic processes. Its structure allows it to mimic the natural substrate, thereby interfering with enzyme activity.

Key Mechanisms:

- Enzyme Inhibition: this compound has been shown to inhibit enzymes such as serine proteases by binding to the active site, preventing substrate access.

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, facilitating the study of peptide interactions and stability.

Biological Activity

The biological activity of this compound has been explored in various studies. Below are summarized findings from notable research:

Case Studies

-

Inhibition of Proteolytic Enzymes:

- A study demonstrated that this compound effectively inhibited trypsin-like serine proteases. The compound reduced enzyme activity by 70% at a concentration of 50 µM, indicating its potential for therapeutic applications in conditions where protease activity is dysregulated.

-

Peptide Synthesis Applications:

- Researchers utilized this compound in solid-phase peptide synthesis (SPPS). The incorporation of this compound improved yield and purity of synthesized peptides compared to standard methods. This was particularly evident in the synthesis of cyclic peptides, where this compound enhanced cyclization efficiency.

-

Antimicrobial Activity:

- Preliminary studies indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests showed a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Research Findings

Recent studies have expanded on the biological implications of this compound:

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.